molecular formula C15H24ClNO B1394680 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220020-03-0

3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No. B1394680
M. Wt: 269.81 g/mol
InChI Key: ZHBROVQIVNTGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1220033-66-8. It has a molecular weight of 255.79 . This compound is used in scientific research due to its unique structure and properties, making it suitable for various applications, including drug development, catalysis, and molecular imaging.


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized by medicinal chemists to develop compounds for treating human diseases. This interest is driven by pyrrolidine's ability to efficiently explore pharmacophore space due to its sp3-hybridization, its contribution to the stereochemistry of molecules, and its increased three-dimensional coverage attributed to the non-planarity of the ring, a phenomenon known as "pseudorotation." The review highlights bioactive molecules with target selectivity featuring the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, documented from 2015 onwards. After comparing pyrrolidine's physicochemical parameters with those of the aromatic pyrrole and cyclopentane, the review delves into the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of the compounds studied. The review is structured based on synthetic strategies used for pyrrolidine derivatives, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings. A significant feature of the pyrrolidine ring is its stereogenicity of carbons, and the review emphasizes how different stereoisomers and the spatial orientation of substituents can lead to a diverse biological profile of drug candidates due to their different binding modes to enantioselective proteins (Li Petri et al., 2021).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-[(2-methyl-5-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)15(8-14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBROVQIVNTGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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